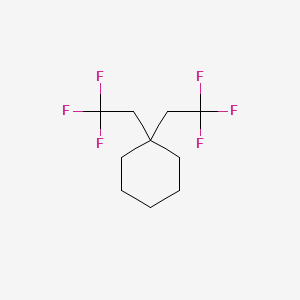
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is an organic compound characterized by the presence of two trifluoroethyl groups attached to a cyclohexane ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane typically involves the reaction of cyclohexane with 2,2,2-trifluoroethyl halides under specific conditions. One common method is the nucleophilic substitution reaction where cyclohexane is treated with 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane involves its interaction with molecular targets through the trifluoroethyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Bis(2,2,2-trifluoroethyl) methylphosphonate
- Tris(2,2,2-trifluoroethyl) phosphite
Uniqueness
1,1-Bis-(2,2,2-trifluoro-ethyl)-cyclohexane is unique due to the presence of two trifluoroethyl groups attached to a cyclohexane ring, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation and reduction, and the ability to form strong interactions with biomolecules. This makes the compound particularly valuable in applications requiring robust and stable chemical entities.
特性
分子式 |
C10H14F6 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC名 |
1,1-bis(2,2,2-trifluoroethyl)cyclohexane |
InChI |
InChI=1S/C10H14F6/c11-9(12,13)6-8(7-10(14,15)16)4-2-1-3-5-8/h1-7H2 |
InChIキー |
FRISVLFFKMUSAO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC(F)(F)F)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



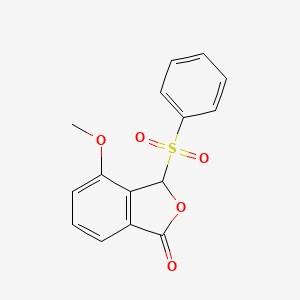

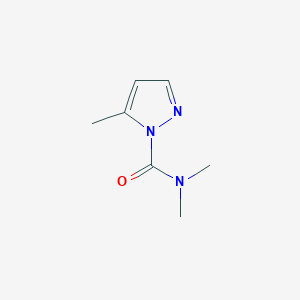
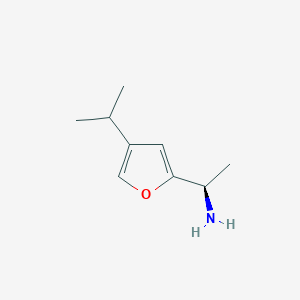
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
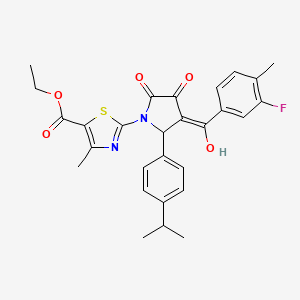
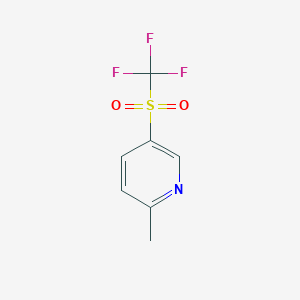
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
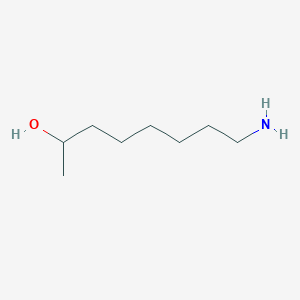
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
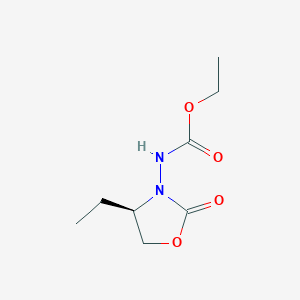
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
